molecular formula C20H17N3O2 B1652994 N-Benzhydryl-N'-(4-pyridylcarbonyl)urea CAS No. 168779-53-1

N-Benzhydryl-N'-(4-pyridylcarbonyl)urea

Cat. No.: B1652994
CAS No.: 168779-53-1
M. Wt: 331.4 g/mol
InChI Key: WDJRKRUIMLIVHD-UHFFFAOYSA-N
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Description

N-Benzhydryl-N'-(4-pyridylcarbonyl)urea (molecular formula: C₂₀H₁₇N₃O₂) is a urea derivative characterized by a benzhydryl group (diphenylmethyl) attached to one nitrogen atom and a 4-pyridylcarbonyl moiety on the adjacent nitrogen. Its SMILES representation is C1=CC=CC=C1C(C2=CC=CC=C2)N(C(=O)NC(=O)C3=CC=NC=C3), and its InChIKey is WDJRKRUIMLIVHD-UHFFFAOYSA-N . The compound exhibits a collision cross-section (CCS) of 193.9 Ų for the [M+H]⁺ ion (m/z 340.2), which is critical for its identification in mass spectrometry-based analyses . No patent applications or commercial uses have been reported to date, suggesting its primary role in academic research .

Properties

CAS No.

168779-53-1

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-(benzhydrylcarbamoyl)pyridine-4-carboxamide

InChI

InChI=1S/C20H17N3O2/c24-19(17-11-13-21-14-12-17)23-20(25)22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H,(H2,22,23,24,25)

InChI Key

WDJRKRUIMLIVHD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between N-Benzhydryl-N'-(4-pyridylcarbonyl)urea and related compounds:

Compound Name Molecular Formula Key Substituents Synthesis Yield Key Properties/Applications
This compound C₂₀H₁₇N₃O₂ 4-pyridylcarbonyl Not reported CCS: 193.9 Ų ([M+H]⁺)
N-Benzhydryl-N,N-bis(cyanomethyl)amine C₁₇H₁₆N₃ Cyanomethyl groups 60% Pale yellow oil; ¹H-NMR δ 3.64 (s, 4H)
N-Benzhydryl-N'-(3,4-dichlorophenyl)urea C₂₀H₁₅Cl₂N₃O 3,4-dichlorophenyl Not reported No CCS or spectral data available
[Mn(PAPH)(H₂O)₃]₂ (manganese coordination complex) Mn₂C₁₈H₂₄N₆O₁₈ 2-(4-pyridylcarbonyl)hydrazonopropionate Not reported Monoclinic crystal (space group P1); Mn-Mn distance: 3.814 Å
Key Observations:

In contrast, N-Benzhydryl-N,N-bis(cyanomethyl)amine contains electron-withdrawing cyanomethyl groups, resulting in a lower molecular weight (262 g/mol vs. 340 g/mol) and an oily consistency . N-Benzhydryl-N'-(3,4-dichlorophenyl)urea features hydrophobic chlorinated aryl groups, likely reducing aqueous solubility compared to the pyridylcarbonyl analogue .

Synthetic Accessibility: N-Benzhydryl-N,N-bis(cyanomethyl)amine was synthesized in 60% yield via a one-step reaction, as evidenced by its straightforward ¹H-NMR profile .

Coordination Chemistry: The manganese complex [Mn(PAPH)(H₂O)₃]₂ incorporates a related 2-(4-pyridylcarbonyl)hydrazonopropionate ligand. This ligand’s pyridylcarbonyl group facilitates octahedral coordination around Mn(II), forming a one-dimensional polymer structure . While this compound lacks metal-binding data, its pyridyl moiety may similarly enable coordination chemistry in designed systems.

Collision Cross-Section (CCS) Analysis

The target compound’s CCS value (193.9 Ų for [M+H]⁺) provides a benchmark for distinguishing it from analogues in mass spectrometry. For example:

  • N-Benzhydryl-N,N-bis(cyanomethyl)amine has a molecular ion at m/z 262 ([M+H]⁺) but lacks reported CCS data, limiting direct comparability .
  • Chlorinated or bulkier derivatives (e.g., N-Benzhydryl-N'-(3,4-dichlorophenyl)urea) would likely exhibit higher CCS values due to increased molecular volume .

Crystallographic and Structural Insights

  • The manganese complex’s crystal structure (space group P1, a = 7.553 Å) demonstrates the pyridylcarbonyl group’s role in stabilizing distorted octahedral geometries . This suggests that the target compound’s pyridylcarbonyl moiety could similarly influence packing or intermolecular interactions in its solid state.
  • In contrast, N-Benzhydryl-N,N-bis(cyanomethyl)amine exists as an oil, indicating weak intermolecular forces and a lack of crystalline order .

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